![molecular formula C9H15Br2N3 B2986804 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide CAS No. 2460751-17-9](/img/structure/B2986804.png)
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide” is a chemical compound with the CAS Number: 2460751-17-9 . It has a molecular weight of 325.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H . This indicates the presence of a pyrrolopyrimidine core structure with an isopropyl group attached.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has been identified as a potential inhibitor of the ATR kinase, which is a protein crucial for DNA damage response. It’s particularly important in cancer cells that have a high level of replication stress. By inhibiting ATR kinase, this compound could be used to halt the proliferation of cancer cells, making it a valuable tool in oncological studies .
Drug Development
The unique structure of EN300-26979121 makes it a candidate for drug development, especially as a scaffold for creating more complex compounds. Its ability to interact with various enzymes and receptors can be harnessed to develop new medications .
Synthetic Chemistry
As a pyrrolopyrimidine derivative, EN300-26979121 serves as a key intermediate in synthetic chemistry. Researchers can use it to synthesize a wide range of novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals .
Material Science
The compound’s stability under different conditions can be explored for the development of new materials. Its molecular structure could contribute to the creation of polymers with specific characteristics, such as increased durability or conductivity .
Biological Studies
EN300-26979121 can be used in biological studies to understand the role of pyrrolopyrimidine derivatives in cellular processes. This can provide insights into cell signaling pathways and the mechanisms of diseases .
Chemical Synthesis Optimization
This compound can be used to optimize chemical synthesis processes. Its reactivity and interaction with other chemicals can help in refining synthesis pathways, leading to more efficient and cost-effective production methods .
Analytical Chemistry
In analytical chemistry, EN300-26979121 can be used as a standard or reagent in various assays. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Genetic Research
The compound’s interaction with DNA and its role in the DNA damage response make it a useful tool for genetic research. It can help in studying the genetic factors that contribute to disease and the body’s response to DNA damage .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that similar compounds in the pyrrolo[3,4-d]pyrimidine class have been found to inhibit certain enzymes, such as cdk2 . This suggests that EN300-26979121 may also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential inhibition of enzymes like cdk2, it could be inferred that the compound may affect cell cycle regulation and apoptosis .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that EN300-26979121 may have similar effects.
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYITFWSIQTVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CNCC2=N1.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)
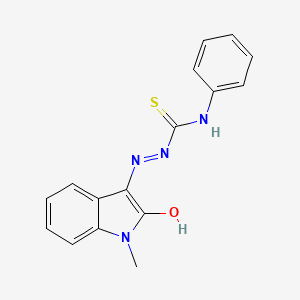
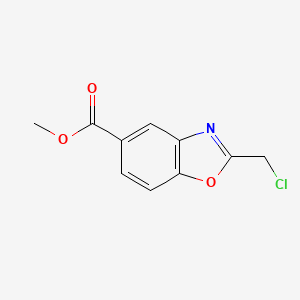
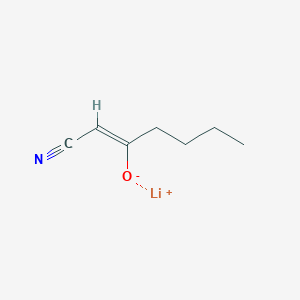
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)
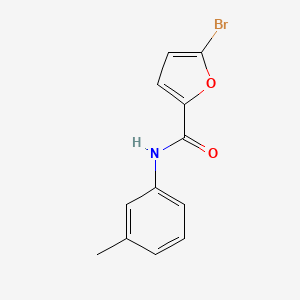
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)
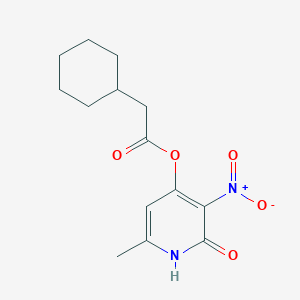
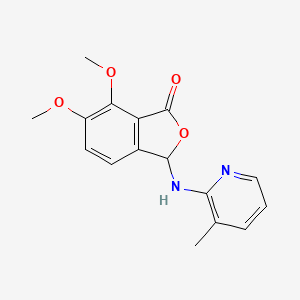
![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)
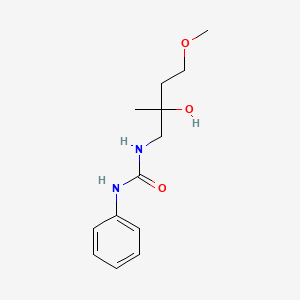
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)
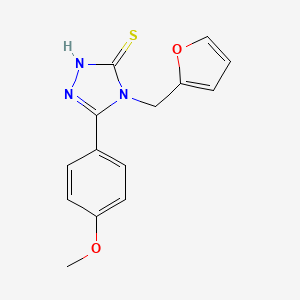
![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)